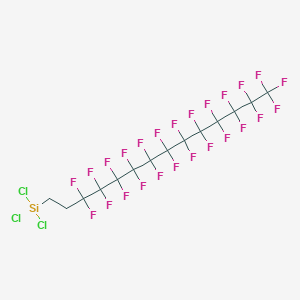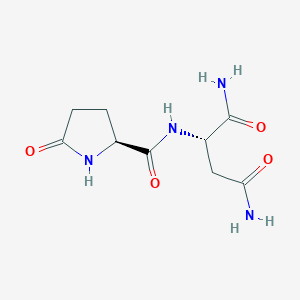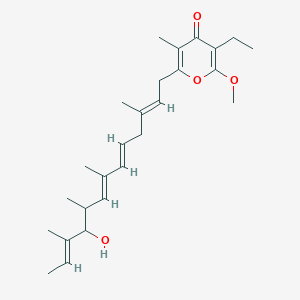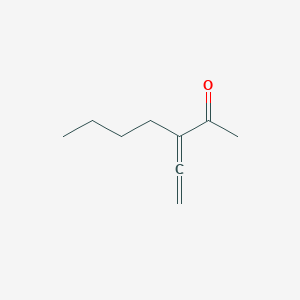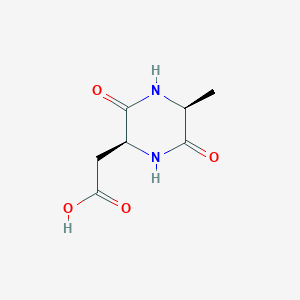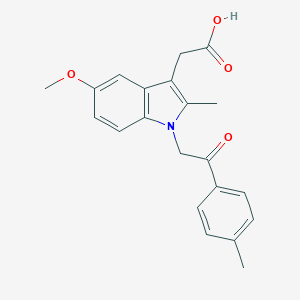
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-, commonly known as MeJA, is a plant hormone that plays a significant role in regulating plant growth and development. MeJA is a derivative of jasmonic acid and is synthesized from linolenic acid through the octadecanoid pathway. MeJA has been extensively studied for its biochemical and physiological effects on plants.
作用機序
MeJA regulates plant growth and development through the jasmonate signaling pathway. MeJA binds to the jasmonate receptor, which then activates a series of downstream signaling events, including the activation of transcription factors, the induction of defense-related genes, and the production of secondary metabolites. MeJA also interacts with other plant hormones, such as auxin and cytokinin, to regulate plant growth and development.
生化学的および生理学的効果
MeJA has several biochemical and physiological effects on plants. MeJA induces the production of secondary metabolites, such as flavonoids and alkaloids, which have antioxidant and antimicrobial properties. MeJA also regulates the expression of genes involved in plant defense against biotic and abiotic stress. MeJA has been shown to increase plant resistance to pathogens, such as fungi and bacteria, and environmental stress, such as drought and salinity.
実験室実験の利点と制限
MeJA is a useful tool for studying plant growth and development. MeJA can be used to induce plant defense responses and the production of secondary metabolites in the lab. MeJA is also useful for studying the interaction between different plant hormones and their effects on plant growth and development. However, MeJA has some limitations for lab experiments. MeJA can be toxic to plants at high concentrations, and the effects of MeJA can vary depending on the plant species and growth conditions.
将来の方向性
MeJA has several potential future directions for scientific research. MeJA can be used to develop new plant-based products with antimicrobial and antioxidant properties. MeJA can also be used to enhance plant resistance to environmental stress, such as drought and salinity. MeJA can be used to study the interaction between different plant hormones and their effects on plant growth and development. MeJA can also be used to study the molecular mechanisms underlying plant defense responses and the production of secondary metabolites.
合成法
MeJA can be synthesized from linolenic acid through the octadecanoid pathway. The synthesis involves several enzymatic steps, including lipoxygenase, allene oxide synthase, allene oxide cyclase, and 12-oxo-phytodienoic acid reductase. The final step involves the conversion of 12-oxo-phytodienoic acid to MeJA by a jasmonate O-methyltransferase. MeJA can also be synthesized through the use of chemical reactions, but this method is not commonly used due to the low yield and high cost.
科学的研究の応用
MeJA has been extensively studied for its biochemical and physiological effects on plants. MeJA is known to regulate several plant processes, including seed germination, root growth, leaf senescence, and fruit ripening. MeJA also plays a significant role in plant defense against biotic and abiotic stress. MeJA has been shown to induce the expression of defense-related genes, increase the production of secondary metabolites, and enhance plant resistance to pathogens and environmental stress.
特性
CAS番号 |
106287-91-6 |
|---|---|
製品名 |
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)- |
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC名 |
2-[5-methoxy-2-methyl-1-[2-(4-methylphenyl)-2-oxoethyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-4-6-15(7-5-13)20(23)12-22-14(2)17(11-21(24)25)18-10-16(26-3)8-9-19(18)22/h4-10H,11-12H2,1-3H3,(H,24,25) |
InChIキー |
PZBBUEAPAIYTBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
その他のCAS番号 |
106287-91-6 |
同義語 |
1-(4-Methylphenacyl)-2-methyl-5-methoxyindol-3-ylacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



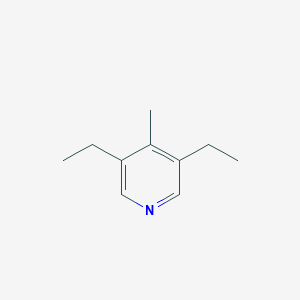
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
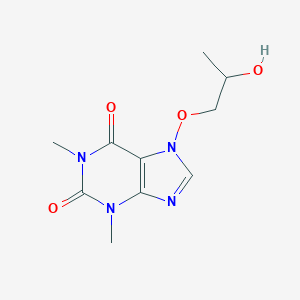

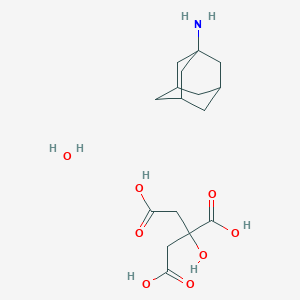
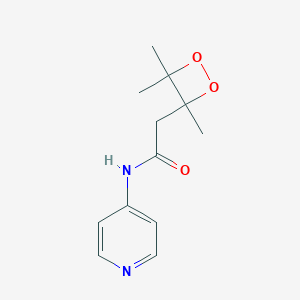
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
